4-Bromo-2-fluoro-1-methoxymethoxy-benzene
Overview
Description
4-Bromo-2-fluoro-1-methoxymethoxy-benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents : A study by Liaras et al. (2011) involved synthesizing compounds with various substituents, including fluoro, bromo, and methoxy groups on the benzene ring, showing potent antimicrobial activity against bacteria and fungi, surpassing reference drugs in most cases (Liaras et al., 2011).
Chemical Reactivity Descriptors : Yadav et al. (2022) conducted a detailed study on the structure and molecular parameters of a closely related compound, 4-bromo-3-(methoxymethoxy) benzoic acid. The study provided insights into the compound's ionization energy, hardness, electrophilicity, and other reactivity descriptors, useful for predicting its chemical behavior (Yadav et al., 2022).
Radiopharmaceutical Synthesis : Namolingam et al. (2001) described the preparation of various substituted 1-halomethyl-[18F]fluoromethyl-benzenes, including bromo analogues, which are potential bifunctional labeling agents in radiopharmaceuticals (Namolingam et al., 2001).
Molecular Electronics : Stuhr-Hansen et al. (2005) identified simple aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as useful building blocks for thiol end-capped molecular wires, highlighting their application in molecular electronics (Stuhr-Hansen et al., 2005).
Crystal Structure Analysis : Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and a related compound, providing insights into their molecular architectures and interaction patterns (Suchetan et al., 2016).
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(methoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPFBUPOUTQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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